1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene

Übersicht

Beschreibung

1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene: is an organic compound with the molecular formula C11H14O2 . It is also known by other names such as methyl isoeugenol and isoeugenol methyl ether . This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor. It is found naturally in various essential oils, including citronella oil and ylang-ylang oil .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene can be synthesized through the methylation of isoeugenol . The process involves the reaction of isoeugenol with dimethyl sulfate in the presence of a base such as potassium hydroxide . The reaction conditions typically include stirring the mixture at room temperature until the reaction is complete. The product is then extracted and purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity . The final product is often used in the fragrance industry due to its pleasant aroma .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as hydrogen halides .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Hydrogen halides in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

Fragrance Component : Methyl isoeugenol is extensively used as a fragrance ingredient in perfumes and personal care products due to its pleasant aroma. It is derived from various natural sources, including plants like Pinus densiflora (Japanese red pine) and Perilla frutescens (shiso) .

Agricultural Applications

Insect Attractant : Methyl isoeugenol has been utilized in pest control strategies, particularly as an attractant for male oriental fruit flies (Dacus dorsalis). In California, it has been employed in eradication programs where it is mixed with insecticides to lure and trap these pests effectively .

Biological Activities

Research has indicated that methyl isoeugenol exhibits several biological properties:

- Antimicrobial Activity : Studies show that methyl isoeugenol possesses antimicrobial properties against various pathogens, making it a candidate for use in food preservation and as a natural pesticide.

- Toxicological Studies : Investigations into the compound's toxicity have revealed significant effects on reproductive organs in animal studies. For instance, repeated dose toxicity studies indicated changes in organ weights and histological alterations in rats .

- Potential Carcinogenicity : Long-term studies suggest that methyl isoeugenol may increase the incidence of certain tumors in laboratory animals, raising concerns about its safety for human exposure .

Case Study 1: Fragrance Development

A study on the incorporation of methyl isoeugenol into high-end perfumes demonstrated its ability to enhance floral notes while providing a warm undertone. The study highlighted consumer preference for fragrances containing this compound due to its unique scent profile.

Case Study 2: Agricultural Efficacy

In an agricultural trial aimed at controlling oriental fruit fly populations, traps baited with methyl isoeugenol showed a significant reduction in fruit damage compared to control traps without the attractant. This study supports the compound's effectiveness as a biopesticide.

Wirkmechanismus

The mechanism of action of 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Isoeugenol: Similar in structure but lacks the methoxy groups.

Eugenol: Contains a hydroxyl group instead of methoxy groups.

Methyl eugenol: Similar structure but with different substitution patterns.

Uniqueness: 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups contribute to its characteristic aroma and potential biological activities .

Biologische Aktivität

1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene, commonly known as methyl isoeugenol , is an organic compound with the molecular formula . This compound is a derivative of benzene and has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

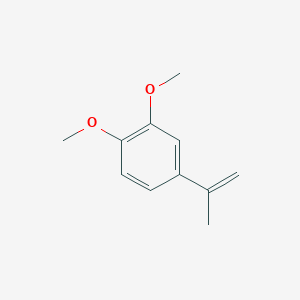

The structure of methyl isoeugenol can be represented as follows:

This compound features two methoxy groups and a propenyl side chain, which are integral to its biological activity. Its structural similarity to other phenolic compounds suggests that it may interact with biological targets in comparable ways.

Target Interactions

As a benzene derivative, methyl isoeugenol likely interacts with various biological targets through mechanisms similar to those of other phenolic compounds. These interactions can influence several biochemical pathways, including:

- Antimicrobial Activity : Methyl isoeugenol has been shown to exhibit antibacterial properties against various pathogens.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant effects.

Antimicrobial Effects

Research indicates that methyl isoeugenol possesses significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing minimum inhibitory concentrations (MIC) that indicate potent antibacterial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These findings suggest that methyl isoeugenol could serve as a natural antimicrobial agent in various applications, including food preservation and medicinal formulations .

Antioxidant Activity

Methyl isoeugenol exhibits notable antioxidant activity. In a comparative study, the compound demonstrated an effective scavenging ability against DPPH radicals, with an effective concentration (EC50) ranging from 19 to 31 μg/mL. This property is crucial for combating oxidative stress-related diseases .

Case Studies

- Antimicrobial Study : A recent study assessed the antimicrobial properties of methyl isoeugenol against clinical isolates of Candida species. The results indicated that the compound inhibited fungal growth effectively, highlighting its potential as an antifungal agent .

- Antioxidant Evaluation : In another investigation focused on antioxidant properties, methyl isoeugenol was tested alongside other phenolic compounds. It exhibited superior radical scavenging activity compared to traditional antioxidants like ascorbic acid .

- Cytotoxicity and Antiproliferative Effects : Research exploring the cytotoxic effects of methyl isoeugenol on human cancer cell lines showed promising results. The compound demonstrated significant antiproliferative activity against HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer) cell lines, suggesting its potential in cancer therapy .

Pharmacokinetics

Understanding the pharmacokinetics of methyl isoeugenol is essential for evaluating its therapeutic potential. Factors influencing its bioavailability include:

- Absorption : The lipophilicity of methyl isoeugenol suggests good absorption across biological membranes.

- Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and safety profile.

- Excretion : The elimination pathways are crucial for determining the duration of action and potential toxicity.

Eigenschaften

IUPAC Name |

1,2-dimethoxy-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)9-5-6-10(12-3)11(7-9)13-4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHTXAOWJQTLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515448 | |

| Record name | 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30405-75-5 | |

| Record name | 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.